molecular formula C19H18N2O3S B2921866 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864925-31-5

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2921866
CAS No.: 864925-31-5
M. Wt: 354.42
InChI Key: TVWYTPLQKIMUQT-FMQUCBEESA-N
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Description

NOTE: The following is a template. Specific research applications, mechanisms of action, and physicochemical data for this compound need to be confirmed through specialized chemical databases and scientific literature. 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative intended for research applications. Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. Related structures have been investigated as potential therapeutic agents, including as enzyme inhibitors and for the treatment of metabolic diseases . Other benzothiazole-based molecules are also explored for their antimicrobial and antifungal properties, demonstrating the broad potential of this chemical class in addressing antimicrobial resistance . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs. Its structure suggests potential for specific molecular interactions, but the precise mechanism of action and primary research applications must be determined empirically. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYTPLQKIMUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquid is gaining traction due to its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride in basic conditions under microwave irradiation . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine hydrochloride can yield 3-methyl-5-aryl-1,2,4-oxadiazoles .

Scientific Research Applications

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, thereby regulating gene expression and mediating cell survival and proliferation . This regulation is crucial in the context of its anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Key Features : Contains a sulfonamide group instead of acetylbenzamide and a 6-methyl substituent on the benzothiazole ring.
  • Crystallography: Crystallizes in the monoclinic space group $ P2_1/c $ with unit cell parameters $ a = 12.0173 \, \text{Å}, b = 16.211 \, \text{Å}, c = 7.7377 \, \text{Å}, \beta = 99.973^\circ $. Stabilized by N–H···N and C–H···O hydrogen bonds, as well as π–π stacking interactions (inter-ring distance: 3.954 Å) .
(b) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Key Features : Shares a dihydrothiazolylidene core but includes a 4-methylbenzamide group and a 2-methoxyphenyl substituent.
  • Molecular Geometry : Torsion angles such as C16–C11–C12–C13 (121.59°) and bond lengths (e.g., C21–C26 = 1.397 Å) indicate planar aromatic systems and moderate ring puckering .
  • Synthesis : Prepared via condensation reactions, similar to methods used for saccharin derivatives (e.g., using amines and bromoacetate in DCM) .
(c) 4-(Diethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • Key Features : Features sulfamoyl groups on both the benzamide and benzothiazole moieties, enhancing polarity.
  • Molecular Weight : 506.62 g/mol, significantly higher than the target compound (calculated 355.07 g/mol) due to bulky substituents .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Expected to form N–H···O and C–H···π interactions due to the acetyl group and methoxy substituent, akin to patterns observed in .
  • Comparative Analysis :
    • The sulfonamide derivative in exhibits stronger N–H···N interactions ($ R_2^2(8) $ motif) compared to weaker C–H···O bonds in acetylated analogs .
    • π–π stacking distances in benzothiazole derivatives range from 3.43–3.95 Å, influenced by electron-withdrawing groups (e.g., sulfonamide vs. acetyl) .

Biological Activity

The compound 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzamide that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural elucidation is often performed using techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles.

Table 1: Crystallographic Data

ParameterValue
Molecular FormulaC18H20N2O2S
Crystal SystemTriclinic
Space GroupP1̄
a (Å)9.4256(9)
b (Å)10.1906(9)
c (Å)11.6539(9)
α (°)101.896(7)
β (°)104.770(8)
γ (°)93.271(8)

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives containing benzothiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound's anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and mediators. Research has demonstrated that similar compounds can reduce inflammation in animal models by modulating pathways involved in the inflammatory response.

Anticancer Potential

Recent studies have explored the anticancer potential of benzothiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including our compound of interest, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
  • Anti-inflammatory Effects : In a controlled experiment on mice with induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : A recent investigation into the effects of benzothiazole derivatives on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM in breast cancer cells.

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